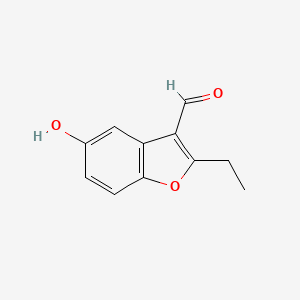![molecular formula C19H24O5 B12907541 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol CAS No. 178873-86-4](/img/structure/B12907541.png)
4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its biphenyl core and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the electrophilic carbon of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-one.
Reduction: Formation of a more saturated biphenyl derivative.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The biphenyl core can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine
- Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]
Uniqueness
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is unique due to its biphenyl core combined with multiple ethoxy groups, which confer distinct solubility and reactivity properties. This combination makes it versatile for various applications in research and industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
178873-86-4 |
|---|---|
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]phenol |
InChI |
InChI=1S/C19H24O5/c1-21-10-11-22-12-13-23-14-15-24-19-8-4-17(5-9-19)16-2-6-18(20)7-3-16/h2-9,20H,10-15H2,1H3 |
Clave InChI |
IOYOEQRLYXRXKM-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

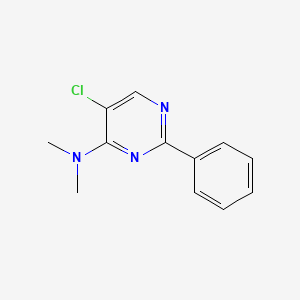
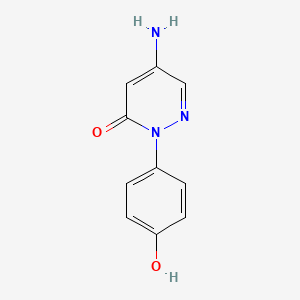

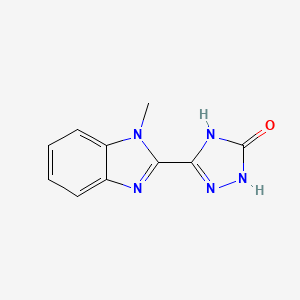
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
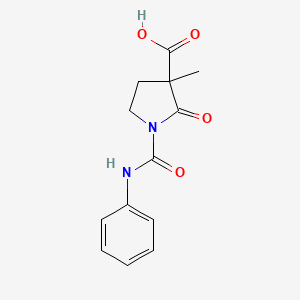

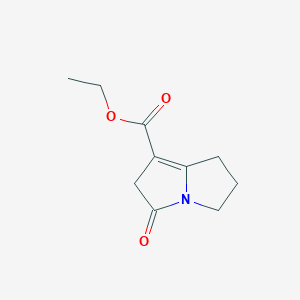
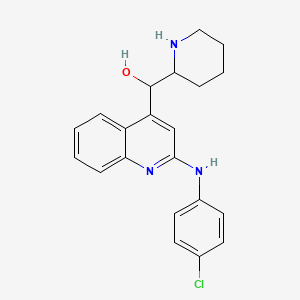
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)

